molecular formula C19H25N3O3S B6979267 2-(1-Isoquinolin-5-ylsulfonylpiperidin-2-yl)oxan-4-amine

2-(1-Isoquinolin-5-ylsulfonylpiperidin-2-yl)oxan-4-amine

Cat. No.: B6979267
M. Wt: 375.5 g/mol
InChI Key: AFNPTWRIKIDNAL-UHFFFAOYSA-N
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Description

2-(1-Isoquinolin-5-ylsulfonylpiperidin-2-yl)oxan-4-amine is a complex organic compound that features a unique combination of isoquinoline, piperidine, and oxane moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Properties

IUPAC Name

2-(1-isoquinolin-5-ylsulfonylpiperidin-2-yl)oxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c20-15-8-11-25-18(12-15)17-5-1-2-10-22(17)26(23,24)19-6-3-4-14-13-21-9-7-16(14)19/h3-4,6-7,9,13,15,17-18H,1-2,5,8,10-12,20H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNPTWRIKIDNAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2CC(CCO2)N)S(=O)(=O)C3=CC=CC4=C3C=CN=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Isoquinolin-5-ylsulfonylpiperidin-2-yl)oxan-4-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoquinoline sulfonyl chloride, which is then reacted with piperidine to form the sulfonylpiperidine intermediate. This intermediate is further reacted with oxan-4-amine under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Isoquinolin-5-ylsulfonylpiperidin-2-yl)oxan-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-(1-Isoquinolin-5-ylsulfonylpiperidin-2-yl)oxan-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(1-Isoquinolin-5-ylsulfonylpiperidin-2-yl)oxan-4-amine involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain kinases or interact with G-protein coupled receptors, leading to downstream effects such as altered gene expression or cell signaling .

Comparison with Similar Compounds

Uniqueness: 2-(1-Isoquinolin-5-ylsulfonylpiperidin-2-yl)oxan-4-amine is unique due to its specific combination of isoquinoline, piperidine, and oxane moieties, which confer distinct chemical and biological properties.

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